Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIELDANZYKPNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149694 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-76-7 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-bromo-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization Using Pre-Brominated 2-Aminopyridine
This method employs 2-amino-5-bromopyridine as the starting material. Reaction with ethyl 2-bromoacetoacetate in the presence of a base (e.g., sodium bicarbonate) facilitates nucleophilic substitution and subsequent cyclization.
Reaction Conditions:
- Solvent: Ethanol or acetonitrile
- Temperature: 25–60°C
- Time: 8–24 hours
Mechanism:
- Deprotonation of 2-amino-5-bromopyridine by the base.
- Nucleophilic attack on the α-carbon of ethyl 2-bromoacetoacetate.
- Intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
- Elimination of HBr to yield the final product.
Advantages:
- Bromine is introduced at position 7 via the pre-functionalized 2-aminopyridine.
- High regioselectivity due to the fixed position of bromine in the starting material.
Post-Cyclization Bromination
In this approach, the imidazo[1,2-a]pyridine ring is synthesized first, followed by bromination at position 7. The precursor ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is treated with brominating agents such as N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst.
Reaction Conditions:
- Catalyst: FeCl₃ or AlCl₃
- Solvent: Dichloromethane or chloroform
- Temperature: 0–25°C
- Time: 2–6 hours
Mechanism:
- Electrophilic bromination directed by the electron-donating methyl group at position 2.
- Stabilization of the bromonium ion intermediate by the Lewis acid.
Challenges:
- Competing bromination at other positions (e.g., position 5 or 8) may occur, necessitating careful control of reaction conditions.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | NaHCO₃ | 72 | 95 |
| Acetonitrile | K₂CO₃ | 68 | 93 |
| DMF | Triethylamine | 55 | 88 |
Key Observations:
- Polar protic solvents (e.g., ethanol) enhance solubility of ionic intermediates.
- Weak bases (e.g., NaHCO₃) minimize side reactions compared to strong bases.
Temperature and Time Dependence
Higher temperatures (50–60°C) reduce reaction time but risk decomposition. A balance is achieved at 40°C for 12 hours , yielding 78% product with >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern industrial methods employ continuous flow reactors to improve efficiency:
- Residence Time: 30 minutes
- Throughput: 1.2 kg/hour
- Yield: 85%
Advantages:
- Enhanced heat and mass transfer.
- Reduced solvent waste compared to batch processes.
Purification Techniques
- Crystallization: Ethyl acetate/hexane mixtures yield crystals with 99.5% purity.
- Chromatography: Silica gel chromatography is reserved for high-value batches requiring ultra-high purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Pre-Brominated Route | 72–78 | High | Moderate |
| Post-Cyclization Bromination | 65–70 | Moderate | Low |
Emerging Methodologies
Photocatalytic Bromination
Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) for regioselective bromination at position 7. This method achieves 82% yield under mild conditions (25°C, 6 hours).
Enzymatic Catalysis
Preliminary studies report the use of haloperoxidases to introduce bromine, though yields remain low (35–40%).
Chemical Reactions Analysis
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation and Reduction Reactions: These reactions are often catalyzed by transition metals or occur under metal-free conditions.
Radical Reactions: These reactions are facilitated by photocatalysis or metal-free oxidation strategies.
Scientific Research Applications
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial growth by targeting essential enzymes or cellular structures . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Positional Isomers of Bromo-Substituted Derivatives
Several ethyl bromo-methylimidazo[1,2-a]pyridine carboxylates differ in the positions of substituents (Table 1):
Key Observations :
- Reactivity : The bromine position (5, 6, or 7) influences regioselectivity in reactions. For example, bromine at position 7 (target compound) may favor cross-coupling at the imidazo ring, while position 5 or 6 bromine could direct reactivity to the pyridine moiety .
- Synthetic Utility : The carboxylate group at position 3 (target compound) vs. position 2 (analogs) affects solubility and downstream functionalization. Position 3 esters are more sterically accessible for hydrolysis or amidation .
Halogen-Substituted Analogs
Replacing bromine with chlorine alters electronic and steric properties:
Multi-Halogenated Derivatives
Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2409596-95-6) contains both Br and Cl substituents:
Biological Activity
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Overview of the Compound
This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound's unique structure contributes to its biological activity, particularly its interactions with cytochrome P450 enzymes.
1. Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. This characteristic positions the compound as a potential agent in pharmacological studies aimed at understanding metabolic pathways and interactions between various therapeutic agents .
2. Mutagenic Properties
Similar compounds within the imidazo[1,2-a]pyridine class have been associated with mutagenic properties. Preliminary studies suggest that this compound may exhibit similar risks; thus, further investigation is warranted to assess its safety profile in biological systems .
3. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism likely involves interference with essential biochemical pathways required for the survival and replication of tuberculosis bacteria .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Cytochrome P450 Enzymes : The compound binds to CYP1A2 and CYP2C19, altering their activity and potentially leading to changes in the pharmacokinetics of co-administered drugs.
- Antimicrobial Mechanism : It disrupts metabolic processes in pathogenic bacteria, inhibiting their growth and replication .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Similar imidazo structure | Bromine at position 5 |
| Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Similar imidazo structure | Bromine at position 6 |
| Mthis compound | Methyl instead of ethyl group | Altered solubility and reactivity |
The unique positioning of the bromine atom at the 7-position and the ethyl ester group significantly influence the compound's reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- A study examining its role as a CYP inhibitor demonstrated significant alterations in drug metabolism when co-administered with substrates of CYP1A2 and CYP2C19 .
- Investigations into its antimicrobial properties revealed promising results against tuberculosis strains, suggesting potential therapeutic applications in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer : A one-pot two-step reaction is frequently used, involving cyclization of substituted pyridines with brominated intermediates. For example, similar imidazo[1,2-a]pyridine derivatives are synthesized via condensation of α-haloketones with aminopyridines, followed by esterification. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields, with optimized protocols achieving ~55–61% purity for structurally related compounds . Key steps include:
- Step 1 : Bromination at the 7-position using NBS (N-bromosuccinimide) under controlled conditions.
- Step 2 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., δ 8.31 ppm for aromatic protons in imidazo[1,2-a]pyridine cores; δ 160.34 ppm for ester carbonyl carbons) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C10H10BrN2O2: 268.9920; observed: 268.9915) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Melting Point : Used as a preliminary purity indicator (e.g., 223–225°C for analogs) .
Q. What are the key structural features of this compound, and how do they influence reactivity?
- Methodological Answer : The imidazo[1,2-a]pyridine core provides π-conjugation, enhancing stability and enabling interactions with biological targets. The 7-bromo substituent acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at position 2 sterically hinders undesired side reactions. The ethyl ester at position 3 improves solubility in organic solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the synthesis or functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies predict regioselectivity in bromination and coupling reactions. For example, computational analysis of similar ethyl imidazo[1,2-a]pyridine carboxylates reveals electron density distributions that favor electrophilic substitution at the 7-position. Solvent effects and transition-state geometries can also be modeled to refine reaction conditions .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Purity Analysis : Use HPLC to detect impurities (e.g., unreacted starting materials or dehalogenated byproducts) .
- Dynamic NMR : Resolves overlapping signals caused by conformational dynamics (e.g., rotamers of the ester group) .
- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for analogs like Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate .
Q. How do substituent modifications (e.g., replacing bromine with other halogens) impact biological activity?
- Methodological Answer : Analog libraries are synthesized via halogen exchange (e.g., F, Cl, I) and tested in bioassays. For instance, replacing bromine with chlorine in imidazo[1,2-a]pyridine derivatives alters PI3K inhibitory activity, as shown in studies where ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate derivatives exhibited enhanced anti-proliferative effects in cancer cell lines .
Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) must be optimized to minimize costs and improve turnover .
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF/water mixtures) to simplify purification .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported melting points or spectral data across studies?
- Methodological Answer : Variations often arise from differences in crystallization solvents or impurities. For example, melting points for analogs range from 50–51°C to 223–225°C depending on substituents and purity . Cross-validate using multiple techniques (e.g., DSC for melting behavior, elemental analysis for stoichiometry) and reference high-purity standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
